Cas no 873811-29-1 (1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione)

1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione 化学的及び物理的性質
名前と識別子
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- 1H-Thieno[3,4-d]imidazol-2(3H)-one, 1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)tetrahydro-, 5,5-dioxide
- 1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione
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- インチ: 1S/C19H19FN2O3S/c1-12-3-6-16(9-13(12)2)22-18-11-26(24,25)10-17(18)21(19(22)23)15-7-4-14(20)5-8-15/h3-9,17-18H,10-11H2,1-2H3
- InChIKey: KLMJTGUIXDHYRL-UHFFFAOYSA-N
- ほほえんだ: C1(=O)N(C2=CC=C(F)C=C2)C2CS(=O)(=O)CC2N1C1=CC=C(C)C(C)=C1
1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3118-0006-2μmol |
1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione |
873811-29-1 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
Life Chemicals | F3118-0006-10mg |
1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione |
873811-29-1 | 90%+ | 10mg |
$79.0 | 2023-07-05 | |
Life Chemicals | F3118-0006-10μmol |
1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione |
873811-29-1 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
Life Chemicals | F3118-0006-15mg |
1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione |
873811-29-1 | 90%+ | 15mg |
$89.0 | 2023-07-05 | |
Life Chemicals | F3118-0006-3mg |
1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione |
873811-29-1 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
Life Chemicals | F3118-0006-20μmol |
1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione |
873811-29-1 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
Life Chemicals | F3118-0006-5μmol |
1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione |
873811-29-1 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
Life Chemicals | F3118-0006-2mg |
1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione |
873811-29-1 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
Life Chemicals | F3118-0006-4mg |
1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione |
873811-29-1 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
Life Chemicals | F3118-0006-5mg |
1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione |
873811-29-1 | 90%+ | 5mg |
$69.0 | 2023-07-05 |
1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione 関連文献
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trioneに関する追加情報
Chemical Profile of 1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione (CAS No. 873811-29-1)
The compound 1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione, identified by its CAS number 873811-29-1, represents a sophisticated molecular entity within the realm of medicinal chemistry. This trione-based structure incorporates a thiophene ring system linked to a dimidazole moiety, further substituted with aromatic groups that contribute to its unique physicochemical properties and potential biological activities. The presence of both electron-donating and withdrawing groups in its framework suggests a tunable electronic environment, making it a candidate for various pharmacological applications.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds due to their diverse biological interactions. The hexahydro-1H-5lambda6-thieno3,4-dimidazole core in this molecule is particularly intriguing, as it combines the structural features of thiophene and dimidazole—both known for their roles in modulating enzyme activity and receptor binding. The 3,4-dimethylphenyl and 4-fluorophenyl substituents further enhance the compound's complexity, potentially influencing its solubility, metabolic stability, and target specificity. Such design elements are often employed to optimize pharmacokinetic profiles and minimize off-target effects.
In the context of contemporary research, this compound has garnered attention for its potential in addressing neurological disorders. Studies have indicated that derivatives of the dimidazole-thieno system can interact with specific neurotransmitter receptors, offering a basis for developing novel therapeutics targeting conditions such as epilepsy or neurodegeneration. The fluorine atom at the para position of the phenyl ring is particularly noteworthy, as fluorinated aromatic compounds frequently exhibit enhanced binding affinity and metabolic stability—a hallmark of many successful drugs. The trione functional group further contributes to the molecule's reactivity and interaction potential with biological targets.
The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions to achieve high yields and purity. Key synthetic strategies include cyclization reactions to form the thiophene and dimidazole rings, followed by functional group interconversions to introduce the aromatic substituents. Advances in catalytic methods have enabled more efficient routes to such complex molecules, reducing both cost and environmental impact. The development of novel synthetic methodologies remains a critical area of research in medicinal chemistry.
Evaluation of the compound's biological activity has been conducted through both in vitro and in silico approaches. In vitro assays have focused on assessing interactions with enzymes such as kinases or phosphodiesterases, which are implicated in various disease pathways. Preliminary results suggest that 1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione exhibits modulatory effects on certain enzymatic targets at submicromolar concentrations. These findings align with the structural features that promote favorable interactions with biological macromolecules.
In silico studies have complemented experimental investigations by predicting binding affinities and identifying potential off-target effects. Molecular docking simulations have been employed to model the compound's interaction with proteins of interest, providing insights into its binding mode and key interaction residues. Such computational approaches are increasingly integral to drug discovery pipelines, enabling rapid screening of large compound libraries and prioritization of candidates for experimental validation. The integration of machine learning algorithms has further enhanced predictive accuracy by leveraging large datasets of known bioactive compounds.
The pharmacokinetic profile of this compound is another critical consideration in its development as a therapeutic agent. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) must be carefully evaluated to ensure efficacy and safety. Preliminary pharmacokinetic studies suggest favorable oral bioavailability coupled with moderate metabolic stability—a desirable combination for clinical translation. However, further investigations are needed to fully characterize its disposition in vivo and identify any potential metabolites or drug-drug interactions.
Future directions for research on this compound include exploring its mechanism of action in detail through structural biology techniques such as X-ray crystallography or cryo-electron microscopy. Understanding how it interacts with biological targets at an atomic level will provide valuable insights for optimizing its potency and selectivity. Additionally, exploring analogs derived from this core structure may reveal novel scaffolds with enhanced properties—demonstrating the importance of structure-based drug design strategies.
The broader significance of this research lies in advancing our understanding of how complex molecular architectures can be leveraged to address unmet medical needs. By combining traditional synthetic organic chemistry with modern computational methods and high-throughput screening technologies, 1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione exemplifies the interdisciplinary nature of contemporary medicinal chemistry research. Continued investigation into this compound holds promise not only for developing new treatments but also for uncovering fundamental principles governing molecular recognition between small organic compounds and biological systems.
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